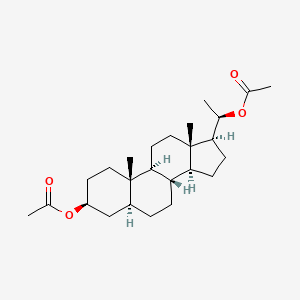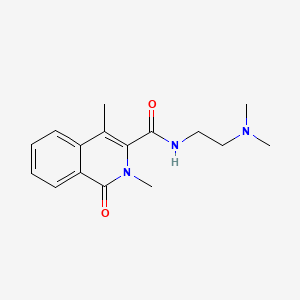
3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a carboxamide group attached to the isoquinoline ring, along with additional methyl and dimethylaminoethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Introduction of Carboxamide Group: The carboxamide group can be introduced via the reaction of the isoquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Addition of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions, where the isoquinoline derivative reacts with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Carboxamides: Compounds with a carboxamide functional group.
Uniqueness
3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
89929-04-4 |
|---|---|
Fórmula molecular |
C16H21N3O2 |
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-2,4-dimethyl-1-oxoisoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H21N3O2/c1-11-12-7-5-6-8-13(12)16(21)19(4)14(11)15(20)17-9-10-18(2)3/h5-8H,9-10H2,1-4H3,(H,17,20) |
Clave InChI |
BCVKSZPWGBGKRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
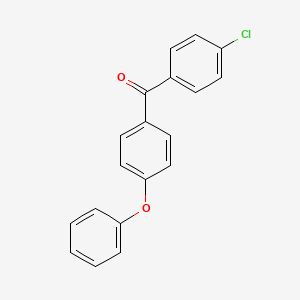
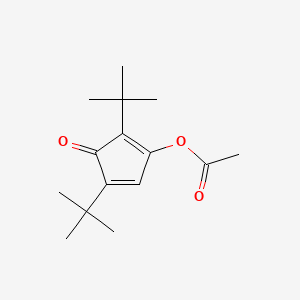
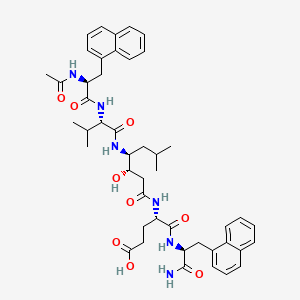
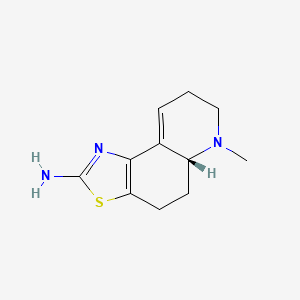
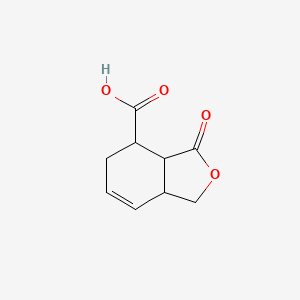
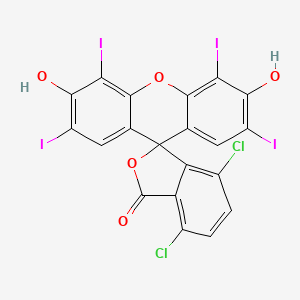
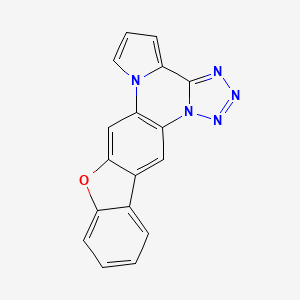

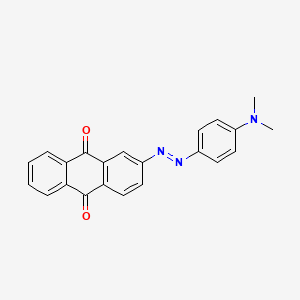


![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
